molecular formula C16H25Cl2NO B1394806 4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride CAS No. 1220032-90-5

4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride

Cat. No. B1394806
M. Wt: 318.3 g/mol
InChI Key: SYSKQIVEEHBCQR-UHFFFAOYSA-N
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Description

“4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride” is an organic compound . It is also referred to as Buphenyl or sodium phenylbutyrate.


Molecular Structure Analysis

The molecular formula of this compound is C16H25Cl2NO . The molecular weight is 318.28 g/mol .

Scientific Research Applications

Metabolic Activity in Obese Rats

4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride has been studied for its metabolic activity, particularly in obese rats. For instance, Massicot et al. (1985) observed that chronic administration of a similar compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, reduced food intake and weight gain in obese rats, along with an increase in free fatty acid concentration (Massicot, Steiner, & Godfroid, 1985).

Feeding Behavior and Toxicity Studies

Another study by Massicot, Thuillier, and Godfroid (1984) found that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride affected feeding behavior in mice. This substance, a non-amphetamine compound with low toxicity, was observed to impact the satiety center, reducing obesity induced by gold thioglucose in mice (Massicot, Thuillier, & Godfroid, 1984).

Aromatase Inhibitor Synthesis and Evaluation

In the context of cancer research, Hartmann and Batzl (1986) described the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, including sec-butyl derivatives, as inhibitors of estrogen biosynthesis. These compounds were found to be potent inhibitors, with implications for the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Synthesis Techniques

The synthesis of related compounds, such as 4-chloropiperidine hydrochloride, has been documented by Zhang Guan-you (2010). This research provides insight into the methodology of synthesizing such compounds, which can be applicable to 4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride (Zhang, 2010).

Energy Expenditure Activation in Rats

A study by Massicot et al. (1985) on (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170) found it to increase energy expenditure in rats by stimulating mitochondrial oxygen consumption and affecting resting metabolic rate (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

properties

IUPAC Name

4-[(2-butan-2-yl-4-chlorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO.ClH/c1-3-12(2)15-10-14(17)4-5-16(15)19-11-13-6-8-18-9-7-13;/h4-5,10,12-13,18H,3,6-9,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSKQIVEEHBCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)Cl)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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